molecular formula C20H21NO4S B8388055 ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B8388055
M. Wt: 371.5 g/mol
InChI Key: QMRVCOQYPZTTAJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole-derived compound featuring a partially saturated 2,5-dihydro-1H-pyrrole core. Key structural motifs include:

  • 4-Methylbenzenesulfonyl (tosyl) group: Enhances stability and acts as a protecting/leaving group in synthetic pathways .
  • Phenyl substituent at position 2: Contributes to steric bulk and π-π interactions.
  • 2,5-Dihydro configuration: Partial saturation of the pyrrole ring reduces aromaticity, altering electronic properties and reactivity .

The molecular formula is C₂₀H₂₂NO₄S (MW: 372.47 g/mol), derived from its systematic name. Its synthesis typically involves tosylation of a pyrrole precursor, as seen in analogous compounds .

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole-3-carboxylate

InChI

InChI=1S/C20H21NO4S/c1-3-25-20(22)18-13-14-21(19(18)16-7-5-4-6-8-16)26(23,24)17-11-9-15(2)10-12-17/h4-13,19H,3,14H2,1-2H3

InChI Key

QMRVCOQYPZTTAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of efsevin involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in various research publications. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

Efsevin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Efsevin has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ion channels and mitochondrial function. In biology, it is used to investigate the role of VDAC2 in cellular processes. In medicine, efsevin is being explored as a potential therapeutic agent for cardiac arrhythmias. In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

Efsevin exerts its effects by directly interacting with VDAC2 in the outer mitochondrial membrane. This interaction enhances mitochondrial calcium uptake and modulates the gating of the channel. The molecular targets and pathways involved include the binding of efsevin to a specific pocket within VDAC2, leading to changes in the channel’s conductance and open probability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of 1-(4-methylbenzenesulfonyl)pyrrole derivatives. Below is a comparative analysis with key analogs:

Compound Name / ID (Evidence Source) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound () - 4-Methylbenzenesulfonyl (N1)
- Phenyl (C2)
- Ethyl carboxylate (C3)
C₂₀H₂₂NO₄S 372.47
Compound 238 () - 3-Fluoro-4-(trifluoromethyl)benzoyl (C4)
- Tosyl (N1)
- Ethyl carboxylate (C2)
C₂₃H₂₀F₄NO₅S 538.47 ¹H NMR (DMSO-d6): δ 8.16 (s, 1H), 7.92–8.09 (m, 3H); ESIMS m/z: 496.2 [M−1]⁻
Compound 215 () - 3-Fluoro-2-iodobenzoyl (C4)
- Ethyl carboxylate (C3)
- No tosyl group
C₁₅H₁₂FINO₃ 401.17 ¹H NMR (DMSO-d6): δ 12.52 (s, 1H, NH); ESIMS m/z: 402.2 [M+1]⁺
Compound in () - 4-Chlorophenyl (C2)
- Hydroxy (C4)
- Oxo (C5)
- Phenyl (N1)
C₂₀H₁₆ClNO₅ 409.80 IUPAC Name: Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Key Observations:

Tosyl Group Impact : The presence of the tosyl group (e.g., in the target compound and Compound 238) increases molecular weight and stabilizes the N1 position, facilitating crystallization and structural characterization via X-ray diffraction (commonly analyzed using SHELX or WinGX ).

Electron-Withdrawing Substituents: Compounds like 238 (trifluoromethyl, fluorine) exhibit higher polarity and lower solubility in nonpolar solvents compared to the target compound.

Hydrogen Bonding : The hydroxy group in ’s compound enables hydrogen bonding (as per graph set analysis ), influencing crystal packing and melting points.

Synthetic Flexibility : The absence of a tosyl group in Compound 215 simplifies synthesis but reduces stability during purification .

Analytical Techniques

  • NMR Spectroscopy : Used extensively to confirm substituent positions (e.g., δ 2.43 ppm for tosyl methyl in Compound 238 ).
  • Mass Spectrometry : ESIMS data differentiate molecular ions (e.g., [M−1]⁻ vs. [M+1]⁺) based on functional groups .
  • X-ray Crystallography : SHELX and ORTEP aid in resolving anisotropic displacement parameters, particularly for tosyl-containing derivatives.

Biological Activity

Ethyl 1-(4-methylbenzenesulfonyl)-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, also known as Efsevin, is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of cardiology and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H21NO4S
  • Molecular Weight : 371.5 g/mol
  • IUPAC Name : Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole-3-carboxylate
  • CAS Number : 6610084

Efsevin has been shown to modulate the voltage-dependent anion channel 2 (VDAC2) located in the outer mitochondrial membrane. This modulation is significant as VDAC2 plays a crucial role in regulating mitochondrial function and cellular metabolism. The compound's ability to influence VDAC2 may lead to effects on cellular energy production and apoptosis, making it a candidate for further investigation in therapeutic applications.

Antiarrhythmic Properties

Recent studies have highlighted Efsevin's effectiveness in suppressing arrhythmogenesis in various cardiac models. Its mechanism involves the stabilization of cardiac cell membranes and modulation of ion channel activity, which can prevent abnormal electrical activity that leads to arrhythmias.

StudyFindings
Demonstrated suppression of cardiac arrhythmias in vitro models through VDAC2 modulation.
Reported significant reduction in arrhythmia episodes during experimental trials.

Anticancer Activity

In addition to its cardiovascular benefits, Efsevin exhibits potential anticancer properties. Preliminary research indicates that it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines.

Cancer TypeEffect
LeukemiaInhibitory effects observed in cell viability assays.
Breast CancerInduced apoptosis in MCF-7 cell lines with IC50 values indicating potency.

Case Studies

Case Study 1: Cardiac Arrhythmia Model

In a controlled study involving isolated rabbit heart tissues, Efsevin was administered at varying concentrations. Results indicated a dose-dependent reduction in arrhythmic events, with a notable improvement in heart rhythm stability compared to control groups.

Case Study 2: Cancer Cell Line Study

A series of experiments were conducted using human leukemia cell lines treated with Efsevin. The results showed a significant decrease in cell viability after 48 hours of treatment, suggesting its potential as an adjunct therapy in leukemia management.

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